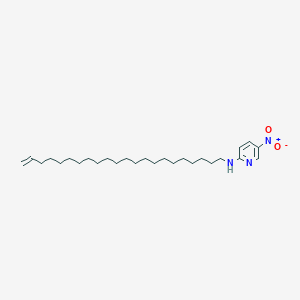
N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine is a complex organic compound characterized by a long aliphatic chain and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine typically involves a multi-step process. The initial step often includes the preparation of the docos-21-en-1-ylamine, which is then reacted with 5-nitropyridin-2-amine under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted pyridines and reduced aliphatic chains.
Scientific Research Applications
N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(Docos-21-EN-1-YL)-5-aminopyridin-2-amine
- N-(Docos-21-EN-1-YL)-5-chloropyridin-2-amine
Uniqueness
N-(Docos-21-EN-1-YL)-5-nitropyridin-2-amine is unique due to its specific combination of a long aliphatic chain and a nitropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
142225-69-2 |
|---|---|
Molecular Formula |
C27H47N3O2 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-docos-21-enyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C27H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h2,22-23,25H,1,3-21,24H2,(H,28,29) |
InChI Key |
FUPMCWKVTLEAGW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















